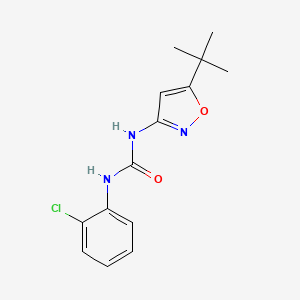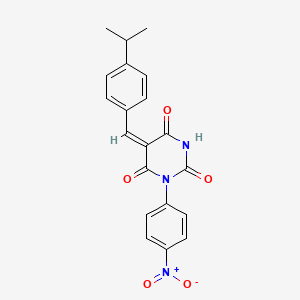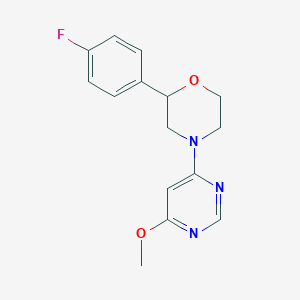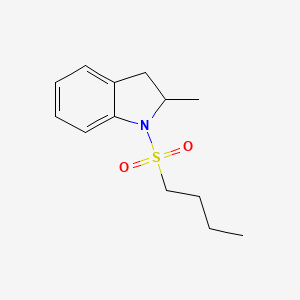
1-ethyl-N-(3-pyridinylmethyl)-1H-pyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-N-(3-pyridinylmethyl)-1H-pyrazole-4-sulfonamide, also known as EPMS, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of sulfonamide-based drugs and has been shown to exhibit potent inhibitory activity against a variety of enzymes and proteins.
作用機序
1-ethyl-N-(3-pyridinylmethyl)-1H-pyrazole-4-sulfonamide exerts its inhibitory activity by binding to the active site of enzymes and proteins. It has been shown to form hydrogen bonds and hydrophobic interactions with the amino acid residues in the active site, which results in the inhibition of enzyme activity. The exact mechanism of action of this compound varies depending on the target enzyme or protein.
Biochemical and physiological effects:
This compound has been shown to exhibit potent inhibitory activity against various enzymes and proteins, which results in a wide range of biochemical and physiological effects. It has been reported to inhibit the growth and proliferation of cancer cells, reduce inflammation, and exhibit neuroprotective effects. Additionally, this compound has been shown to exhibit anti-angiogenic activity, which is important for the prevention of cancer metastasis.
実験室実験の利点と制限
1-ethyl-N-(3-pyridinylmethyl)-1H-pyrazole-4-sulfonamide has several advantages for lab experiments, including its high potency and specificity, which allows for the selective inhibition of target enzymes and proteins. Additionally, this compound has been reported to exhibit good pharmacokinetic properties, which makes it suitable for in vivo studies. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
将来の方向性
There are several future directions for the research and development of 1-ethyl-N-(3-pyridinylmethyl)-1H-pyrazole-4-sulfonamide. One potential application of this compound is in the treatment of cancer, where it has shown promising results in preclinical studies. Additionally, this compound has potential applications in the treatment of inflammation and neurodegenerative disorders. Further research is needed to optimize the synthesis method of this compound and to improve its pharmacokinetic properties. Furthermore, the exact mechanism of action of this compound needs to be elucidated for its potential therapeutic applications to be fully understood. Overall, this compound is a promising small molecule inhibitor that has the potential to be developed into a therapeutic agent for various diseases.
合成法
The synthesis of 1-ethyl-N-(3-pyridinylmethyl)-1H-pyrazole-4-sulfonamide involves the reaction of 3-(pyridin-3-ylmethyl)-1H-pyrazole-4-carboxylic acid with ethyl chloroformate and then with ammonium sulfamate. The resulting product is purified by column chromatography to obtain the final product. This synthesis method has been reported in various research articles and has been optimized for high yield and purity.
科学的研究の応用
1-ethyl-N-(3-pyridinylmethyl)-1H-pyrazole-4-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit potent inhibitory activity against carbonic anhydrase IX, which is overexpressed in many solid tumors. This compound has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins and play a crucial role in cancer metastasis. Additionally, this compound has been reported to exhibit anti-inflammatory activity by inhibiting the production of nitric oxide and prostaglandin E2. Furthermore, this compound has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
1-ethyl-N-(pyridin-3-ylmethyl)pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S/c1-2-15-9-11(8-13-15)18(16,17)14-7-10-4-3-5-12-6-10/h3-6,8-9,14H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUDWEYZUXSIEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[4-hydroxy-4-(hydroxymethyl)piperidin-1-yl]carbonyl}-N-propylbenzenesulfonamide](/img/structure/B5348209.png)
![4-[4-(1-hydroxy-3-methylbutyl)-1-piperidinyl]-N-isopropyl-2-pyridinecarboxamide](/img/structure/B5348211.png)
![methyl 4-[3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-1-(2-pyridinyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B5348212.png)

![2-benzyl-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5348218.png)
![1-[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-1-oxo-2-propanol](/img/structure/B5348235.png)
![N-[3-(cyclohexyloxy)propyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5348240.png)


![3-[2-(1H-indazol-6-ylamino)-2-oxoethyl]-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5348256.png)

![N-[(7-fluoro-2-oxo-1,2-dihydro-3-quinolinyl)methyl]-2-(1-isopropyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B5348268.png)
![methyl 4-({methyl[(2-phenyl-1,3-thiazol-4-yl)methyl]amino}methyl)-1H-pyrazole-3-carboxylate](/img/structure/B5348275.png)
![8-[(1-cyclopropyl-1H-imidazol-5-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5348280.png)